4-Methyl-3-nitrobenzoic acid

Descripción

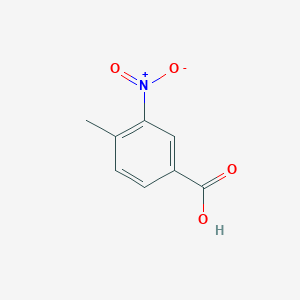

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEWSMNRCUXQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025642 | |

| Record name | 3-Nitro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prismatic crystals or off-white powder. (NTP, 1992), Solid; [CAMEO] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-98-0 | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methyl-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitro-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SVO2C6KJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

369 to 374 °F (NTP, 1992) | |

| Record name | 4-METHYL-3-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-3-nitrobenzoic Acid (CAS 96-98-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-nitrobenzoic acid, with the CAS number 96-98-0, is a nitroaromatic carboxylic acid that serves as a versatile building block in organic synthesis and has emerged as a compound of interest in pharmacological research. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its known biological activities, with a focus on its potential as an anti-cancer agent. The information is presented to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is characterized by a benzene (B151609) ring substituted with a methyl group, a nitro group, and a carboxylic acid group. This substitution pattern influences its chemical reactivity and physical characteristics. The compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and acetone.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 96-98-0 | [4] |

| Molecular Formula | C₈H₇NO₄ | [4] |

| Molecular Weight | 181.15 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 187-190 °C | [1] |

| Solubility in Water | Sparingly soluble | [2][3] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Nitro-p-toluic acid, 3-Nitro-4-methylbenzoic acid, m-Nitro-p-toluic acid | [4] |

Experimental Protocols

Synthesis of this compound via Nitration of p-Toluic Acid

This protocol describes a representative method for the synthesis of this compound by the nitration of p-toluic acid. The procedure is adapted from established methods for the nitration of substituted benzoic acids.[5][6][7]

Materials:

-

p-Toluic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve p-toluic acid in a minimal amount of concentrated sulfuric acid with stirring.

-

Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) dropwise to the reaction mixture using a dropping funnel. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

A precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold distilled water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Caption: EGF signaling to cofilin and the inhibitory effect of this compound.

Applications

The primary applications of this compound are in chemical synthesis and pharmacological research.

-

Chemical Intermediate: It serves as a key building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers. [7]Its functional groups (carboxylic acid and nitro group) allow for a variety of chemical transformations.

-

Lanthanide Coordination Chemistry: It has been used as a ligand in the synthesis of one-dimensional lanthanide coordination complexes. [1]* Biochemical Reagent: It is used in life science research as a biochemical reagent.

-

Potential Therapeutic Agent: Its demonstrated ability to inhibit cancer cell migration suggests its potential as a lead compound for the development of novel anti-metastatic drugs. [1]

Conclusion

This compound is a valuable chemical entity with established applications in synthesis and emerging potential in pharmacology. Its role as an inhibitor of the EGFR-mediated cell migration pathway in NSCLC provides a strong rationale for further investigation into its mechanism of action and its development as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide are intended to facilitate further research and development efforts centered on this promising compound.

References

- 1. Potential crosstalk between cofilin-1 and EGFR pathways in cisplatin resistance of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dual regulation of cofilin activity by LIM kinase and Slingshot-1L phosphatase controls platelet-derived growth factor-induced migration of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. ochem.weebly.com [ochem.weebly.com]

Synthesis of 4-Methyl-3-nitrobenzoic Acid from p-Toluic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-methyl-3-nitrobenzoic acid from p-toluic acid. This process is a key electrophilic aromatic substitution reaction, widely employed in the synthesis of various pharmaceutical intermediates and fine chemicals. This document details the reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a valuable building block in organic synthesis.[1][2] Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, allows for a variety of subsequent chemical transformations. The synthesis from p-toluic acid is a straightforward nitration reaction, which introduces a nitro group onto the aromatic ring. The directing effects of the existing methyl and carboxylic acid groups on the aromatic ring are crucial in determining the position of the incoming nitro group.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from p-toluic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile from a mixture of concentrated nitric and sulfuric acids, followed by the attack of the electron-rich aromatic ring of p-toluic acid on the nitronium ion.

The methyl group (-CH₃) is an ortho, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. In the case of p-toluic acid, the methyl and carboxylic acid groups are para to each other. The directing effects of both groups influence the position of nitration. The position ortho to the methyl group and meta to the carboxylic acid group is favored, leading to the formation of this compound as the major product.

Caption: Reaction pathway for the nitration of p-toluic acid.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the nitration of aromatic compounds.[3][4][5]

3.1. Materials and Equipment:

-

p-Toluic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

-

Melting point apparatus

-

Spectroscopic instruments (IR, NMR)

3.2. Procedure:

-

Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a pre-determined volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction Setup: Place a measured amount of p-toluic acid into a round-bottom flask equipped with a magnetic stir bar. Dissolve the p-toluic acid in a minimal amount of concentrated sulfuric acid, and cool the flask in an ice bath.

-

Nitration: Slowly add the nitrating mixture from the dropping funnel to the stirred solution of p-toluic acid. Maintain the reaction temperature between 5-15 °C using the ice bath. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring the reaction mixture for an additional 15-30 minutes at room temperature. Pour the reaction mixture slowly over crushed ice with constant stirring.

-

Isolation of the Crude Product: The crude this compound will precipitate as a solid. Isolate the solid by vacuum filtration using a Buchner funnel and wash it with cold water to remove any residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[1]

-

Drying and Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| p-Toluic Acid | 1.0 mole equivalent | [6] |

| Concentrated Nitric Acid | 1.3 mole equivalents | [3] |

| Concentrated Sulfuric Acid | 2.0 mole equivalents | [3] |

| Reaction Conditions | ||

| Temperature | 5-15 °C | [3] |

| Reaction Time | 1-2 hours | [3] |

| Product Information | ||

| Yield | 81-85% (typical) | [3] |

| Melting Point | 187-190 °C | [7] |

| Molecular Weight | 181.15 g/mol | [7][8] |

| Appearance | Off-white to pale yellow solid | [2][8] |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: Expected signals include a singlet for the methyl protons, aromatic protons with characteristic splitting patterns, and a broad singlet for the carboxylic acid proton.[9]

-

¹³C NMR: The spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands will be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the symmetric and asymmetric stretches of the nitro group.[10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.[8]

Safety and Handling

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

This compound is a combustible solid.[7]

Conclusion

The synthesis of this compound from p-toluic acid is a well-established and efficient process. By carefully controlling the reaction conditions, particularly the temperature, a high yield of the desired product can be achieved. This guide provides the necessary information for researchers and professionals to safely and successfully perform this synthesis and to characterize the resulting product.

References

- 1. This compound | 96-98-0 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. stmarys-ca.edu [stmarys-ca.edu]

- 5. cerritos.edu [cerritos.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound 99 96-98-0 [sigmaaldrich.com]

- 8. This compound | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(96-98-0) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

"spectroscopic data of 4-Methyl-3-nitrobenzoic acid (NMR, IR, Mass Spec)"

This guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-3-nitrobenzoic acid, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | H-2 |

| ~8.1 | d | 1H | H-6 |

| ~7.6 | d | 1H | H-5 |

| ~2.6 | s | 3H | -CH₃ |

| ~13.5 | br s | 1H | -COOH |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (acid) |

| ~150 | C-NO₂ |

| ~140 | C-CH₃ |

| ~135 | C-H (aromatic) |

| ~132 | C-COOH |

| ~125 | C-H (aromatic) |

| ~20 | -CH₃ |

Solvent: Not specified in the initial search results.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1530 | Strong | N-O asymmetric stretch (nitro group) |

| ~1350 | Strong | N-O symmetric stretch (nitro group) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~900 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

Sample Preparation: KBr disc or nujol mull.[3][4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 164 | High | [M-OH]⁺ |

| 135 | Medium | [M-NO₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) via Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7-1.0 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

If any solid remains undissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 16 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Thin Solid Film Method:

-

Place a small amount (a few milligrams) of this compound in a clean vial.

-

Add a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride) to dissolve the solid.

-

Deposit a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Acquire a background spectrum of the empty spectrometer.

-

Place the salt plate in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethyl acetate.

-

For carboxylic acids, derivatization (e.g., to form a methyl ester or a trimethylsilyl (B98337) ester) may be necessary to improve volatility and chromatographic peak shape. A common method is to react the acid with a derivatizing agent like diazomethane (B1218177) or BSTFA.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown organic compound, such as this compound.

This in-depth guide provides the essential spectroscopic data and methodologies for the analysis of this compound, serving as a valuable resource for its identification and characterization in a laboratory setting.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.latech.edu [chem.latech.edu]

- 3. Fourier transform infrared spectroscopy [bio-protocol.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

Unveiling the Solid-State Architecture of 4-Methyl-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-methyl-3-nitrobenzoic acid, a compound of interest in medicinal chemistry and materials science. While the specific crystallographic data from the Crystallography Open Database (COD) entry 7228112 was not accessible at the time of this writing, this document outlines the essential methodologies and expected structural features based on established crystallographic principles.

Introduction

This compound (C₈H₇NO₄) is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene (B151609) ring functionalized with a methyl group, a nitro group, and a carboxylic acid moiety, allows for a variety of intermolecular interactions that dictate its solid-state packing and ultimately influence its physicochemical properties such as solubility, melting point, and bioavailability. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 187-190 °C | [2] |

| Solubility | Sparingly soluble in water | [1] |

Crystallographic Data Summary

While the specific crystallographic data from COD entry 7228112 could not be retrieved, a typical crystallographic analysis of a small organic molecule like this compound would yield the parameters outlined in Table 2. This data is foundational for understanding the crystal packing and intermolecular interactions.

Table 2: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Dcalc (g/cm³) | Calculated density |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Experimental Protocols

The determination of the crystal structure of this compound would typically involve the following experimental procedures.

Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction studies. A common method for growing crystals of organic acids is slow evaporation from a suitable solvent.

-

Solvent Selection: A solvent in which this compound has moderate solubility is chosen. Ethanol is a common choice for recrystallization.[2]

-

Solution Preparation: A saturated or near-saturated solution of the compound is prepared at room temperature or slightly elevated temperature.

-

Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

Crystal Harvesting: Once well-formed single crystals of sufficient size (typically 0.1-0.3 mm) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument is equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer for rotating the crystal, and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using full-matrix least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.

Mandatory Visualizations

The following diagrams illustrate the general workflow for determining the crystal structure of a small organic molecule.

References

A Comprehensive Technical Guide to the Solubility of 4-Methyl-3-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4-methyl-3-nitrobenzoic acid in a variety of organic solvents. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a theoretical framework for understanding and predicting solubility.

Quantitative Solubility Data

The mole fraction solubility of this compound in numerous organic solvents at 298.15 K has been experimentally determined. This data is crucial for a wide range of applications, including process design, formulation development, and purification. A summary of this data is presented in the table below for easy comparison.

| Solvent | Mole Fraction Solubility (x) |

| Methanol | 0.0489 |

| Ethanol | 0.0468 |

| 1-Propanol | 0.0401 |

| 1-Butanol | 0.0368 |

| 1-Pentanol | 0.0331 |

| 1-Hexanol | 0.0298 |

| 1-Heptanol | 0.0271 |

| 1-Octanol | 0.0248 |

| 1-Decanol | 0.0209 |

| 2-Propanol | 0.0415 |

| 2-Butanol | 0.0347 |

| 2-Methyl-1-propanol | 0.0326 |

| 2-Pentanol | 0.0305 |

| 3-Methyl-1-butanol | 0.0284 |

| 4-Methyl-2-pentanol | 0.0243 |

| 2-Ethyl-1-hexanol | 0.0197 |

| Diethyl ether | 0.0392 |

| Diisopropyl ether | 0.0165 |

| Tetrahydrofuran | 0.113 |

| 1,4-Dioxane | 0.109 |

| Methyl acetate | 0.0621 |

| Ethyl acetate | 0.0518 |

| Butyl acetate | 0.0387 |

| Pentyl acetate | 0.0345 |

| Acetonitrile | 0.0433 |

| Data sourced from Wang, X., et al. "Solubility of this compound in organic mono-solvents: calculation of Abraham model solute descriptors." |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure. The "shake-flask" or "static isothermal equilibration" method is a widely accepted and reliable technique.

The Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 298.15 K). Agitate the vials for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally, but typically ranges from 24 to 72 hours.[1][2][3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.[4] Centrifugation at the same temperature can be used to facilitate a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately filter the sample through a membrane filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical instrument. Determine the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the mole fraction solubility using the determined concentration and the molar masses of the solute and solvent.

References

Thermal Stability of 4-Methyl-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-Methyl-3-nitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages extensive data from its close structural analogs, the isomers of nitrobenzoic acid, to provide a robust predictive assessment of its thermal properties and potential hazards. This approach allows for informed decision-making in handling, storage, and application of this compound in research and development settings.

Introduction

This compound is a substituted aromatic carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a nitro group and a carboxylic acid moiety on the benzene (B151609) ring influences its chemical reactivity and thermal stability. A thorough understanding of its behavior at elevated temperatures is crucial for ensuring safety, controlling reaction pathways, and determining appropriate storage conditions.

Thermal decomposition of nitroaromatic compounds can be energetic and produce hazardous gases, including oxides of nitrogen (NOx). This guide summarizes key thermal properties, outlines relevant experimental protocols for thermal analysis, and presents a logical framework for assessing thermal stability.

Physicochemical and Thermal Properties

| Property | Value | Source |

| Molecular Formula | C8H7NO4 | PubChem[1] |

| Molecular Weight | 181.15 g/mol | PubChem[1] |

| Melting Point | 187-190 °C | Chemsrc[2] |

| Appearance | Prismatic crystals or off-white powder | PubChem[1] |

Thermal Stability Analysis of Structural Analogs

A study on the thermal decomposition of nitrobenzoic acid isomers (o-, m-, and p-nitrobenzoic acid) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides valuable insights into the expected thermal behavior of this compound.[3][4] The methyl group in this compound is expected to have an electronic effect on the stability of the molecule, but the overall decomposition pattern is likely to be similar to its parent compounds.

Differential Scanning Calorimetry (DSC) Data for Nitrobenzoic Acid Isomers

DSC measures the heat flow into or out of a sample as a function of temperature. Exothermic events, such as decomposition, are of primary interest for safety analysis. The following table summarizes the thermal decomposition data for nitrobenzoic acid isomers at a heating rate (β) of 5.0 °C min⁻¹.

| Parameter | o-Nitrobenzoic Acid | m-Nitrobenzoic Acid | p-Nitrobenzoic Acid |

| Onset Decomposition Temperature (T₀) | > T₀ of m- and p-isomers | - | - |

| Peak Decomposition Temperature (Tₚ) | 196 °C | 181 °C | 205 °C |

| Heat of Decomposition (ΔH₁) | 335.61 J/g | 458.62 J/g | 542.27 J/g |

Source: Adapted from a study on the thermal decomposition of nitrobenzoic acid isomers.[3]

The data indicates that all three isomers exhibit significant exothermic decomposition.[3] It is noteworthy that with increasing heating rates, the onset, peak, and final decomposition temperatures shift to higher values.[3]

Thermogravimetric Analysis (TGA) Data for Nitrobenzoic Acid Isomers

TGA measures the change in mass of a sample as a function of temperature. It provides information on the temperature range over which decomposition and mass loss occur.

| Parameter | o-Nitrobenzoic Acid | m-Nitrobenzoic Acid | p-Nitrobenzoic Acid |

| Max. Mass Loss Rate Temperature Range (at 1.0 °C min⁻¹) | 120-200 °C | 125-190 °C | 150-210 °C |

Source: Adapted from a study on the thermal decomposition of nitrobenzoic acid isomers.[3]

Experimental Protocols for Thermal Analysis

The following are generalized protocols for performing DSC and TGA on organic compounds like this compound. These protocols are based on standard methodologies and should be adapted to specific instrumentation and safety requirements.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-10 mg of this compound into a clean aluminum DSC pan.[5]

-

Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed pan to be used as a reference.[5]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature well above the expected decomposition range (e.g., 400 °C).[7]

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of decomposition (T₀), the peak exothermic temperature (Tₚ), and the enthalpy of decomposition (ΔH₁) by integrating the area under the exothermic peak.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Increase the temperature at a controlled linear heating rate (e.g., 10 °C/min) to a final temperature where all decomposition has ceased (e.g., 600 °C).

-

-

Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of mass loss and the temperature ranges for different decomposition steps.

Decomposition Pathway and Hazard Analysis

The thermal decomposition of nitroaromatic compounds can proceed through several pathways. For substituted nitrobenzoic acids, the primary decomposition mechanisms are likely to involve the cleavage of the C-NO₂ bond and decarboxylation.

Figure 1. A logical workflow for the thermal stability assessment of this compound.

The presence of a methyl group ortho to the nitro group may introduce an additional decomposition pathway through intramolecular rearrangement, which has been observed in o-nitrotoluene.[8] The primary hazardous decomposition products are expected to be oxides of nitrogen (NOx) and carbon dioxide.

Conclusion and Recommendations

While direct thermal analysis data for this compound is not currently available in the literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its thermal stability. It is expected to undergo exothermic decomposition at temperatures above its melting point, releasing a significant amount of energy and producing hazardous gases.

For professionals working with this compound, the following recommendations are advised:

-

Experimental Verification: Conduct DSC and TGA analyses on this compound to determine its specific thermal decomposition profile and associated hazards.

-

Safe Handling: Avoid heating the compound to temperatures near or above its melting point, especially in a closed system. Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Storage: Store this compound in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong bases and oxidizing agents.[2]

-

Process Safety: When using this compound in chemical reactions at elevated temperatures, carefully consider the potential for thermal runaway and implement appropriate temperature control and emergency relief systems.

By following these guidelines and using the information presented in this technical guide, researchers and drug development professionals can handle this compound safely and effectively in their work.

References

- 1. This compound | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:96-98-0 | Chemsrc [chemsrc.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. tainstruments.com [tainstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on the Acidity and pKa of 4-Methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 4-Methyl-3-nitrobenzoic acid, a compound of interest in medicinal chemistry due to its role as a potential inhibitor of cancer cell migration. This document details the physicochemical properties influencing its acidity, experimental protocols for pKa determination, and its impact on a key biological signaling pathway.

Understanding the Acidity of this compound

The acidity of a substituted benzoic acid is intricately linked to the electronic effects of its substituents on the benzene (B151609) ring. The position and nature of these groups—whether electron-donating or electron-withdrawing—play a crucial role in the stability of the carboxylate anion formed upon deprotonation, thereby influencing the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid.

In the case of this compound, two substituents modulate the acidity of the carboxylic acid group: a methyl group at position 4 and a nitro group at position 3.

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Through its negative inductive (-I) and negative resonance (-M) effects, it delocalizes the negative charge of the carboxylate anion, stabilizing it. This stabilization facilitates the release of the proton, thus increasing the acidity of the molecule and lowering its pKa value compared to unsubstituted benzoic acid.[1][2]

-

The Methyl Group (-CH₃): Conversely, the methyl group is an electron-donating group. It exerts a positive inductive (+I) effect and a positive hyperconjugation effect, which tend to destabilize the carboxylate anion by increasing the electron density on the ring. This destabilization makes proton donation less favorable, thereby decreasing the acidity and increasing the pKa value.[3]

The net effect on the acidity of this compound is a balance of these opposing influences. The strong electron-withdrawing nature of the nitro group generally has a more pronounced effect than the electron-donating methyl group, resulting in an overall increase in acidity compared to benzoic acid.

Quantitative Data Presentation

The pKa value of this compound, along with those of related benzoic acid derivatives, is summarized in the table below for comparative analysis.

| Compound | pKa Value |

| Benzoic Acid | 4.20[4] |

| 3-Nitrobenzoic Acid | 3.44 |

| 4-Methylbenzoic Acid (p-Toluic Acid) | 4.36[3] |

| This compound | 3.66 ± 0.10 (Predicted) |

Data for 3-Nitrobenzoic Acid is a widely accepted literature value. The pKa for this compound is a predicted value based on computational models.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of a compound in different pH environments, which is of particular importance in drug development. The following are detailed methodologies for two common experimental techniques used to determine the pKa of aromatic carboxylic acids.

Potentiometric Titration

This classic method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.[5][6]

Materials and Reagents:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers and volumetric flasks

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. If solubility is an issue, a minimal amount of a co-solvent like ethanol (B145695) can be used, followed by dilution with water.

-

Titration Setup: Place a 20 mL aliquot of the 1 mM sample solution in a beaker. Add KCl solution to maintain a constant ionic strength. Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette filled with 0.1 M NaOH.

-

Acidification: Make the initial solution acidic (pH 1.8-2.0) by adding a small amount of 0.1 M HCl.

-

Titration: Begin the titration by adding small increments of the 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Collection: Continue the titration until the pH reaches approximately 12-12.5.

-

Data Analysis: Plot the pH readings against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. The equivalence point can be determined from the inflection point of the curve or by plotting the first or second derivative of the titration curve.

-

Replicates: Perform the titration at least in triplicate to ensure the reliability of the results.[5]

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[7][8][9]

Materials and Reagents:

-

This compound

-

A series of buffer solutions with known pH values (e.g., acetate, phosphate, and borate (B1201080) buffers) covering a range around the expected pKa.

-

Deionized water

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 10 mM.[7]

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the analyte should be in the range of 0.1-0.2 mM.[7]

-

Spectral Scans:

-

Record the UV-Vis spectrum of the sample in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (HA).

-

Record the UV-Vis spectrum of the sample in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated form (A⁻).

-

Record the UV-Vis spectra of the sample in each of the buffer solutions.

-

-

Data Analysis:

-

Identify the wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.

-

At this wavelength, plot the absorbance values against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AHA) / (AA⁻ - A)] where A is the absorbance at a given pH, AHA is the absorbance of the fully protonated form, and AA⁻ is the absorbance of the fully deprotonated form.[10]

-

Biological Relevance and Signaling Pathway Inhibition

Recent research has identified this compound as a potent inhibitor of cancer cell migration, a critical process in metastasis.[11] Specifically, it has been shown to inhibit the epidermal growth factor (EGF)-induced chemotaxis in non-small cell lung cancer cells.[11] The mechanism of this inhibition involves the impairment of cofilin phosphorylation and subsequent actin polymerization.[11]

EGF Signaling Pathway and its Inhibition:

Epidermal Growth Factor (EGF) is a potent mitogen that, upon binding to its receptor (EGFR), initiates a cascade of intracellular signaling events that regulate cell growth, proliferation, and migration. A key downstream effect of EGFR activation is the reorganization of the actin cytoskeleton, which is essential for cell motility.

Cofilin, an actin-depolymerizing factor, plays a crucial role in this process. Its activity is regulated by phosphorylation; phosphorylated cofilin is inactive, while dephosphorylated cofilin is active and promotes actin filament turnover by severing existing filaments and increasing the number of free barbed ends for polymerization.[12][13][14] The activation of EGFR leads to a signaling cascade that modulates the activity of kinases (like LIM kinase) and phosphatases that control the phosphorylation state of cofilin.[15][16][17]

This compound has been shown to interfere with this pathway, leading to a defect in chemotaxis.[11] The proposed mechanism is the impairment of EGF-induced cofilin phosphorylation, which in turn inhibits the necessary actin polymerization for cell migration.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the pKa of this compound using both potentiometric titration and UV-Vis spectrophotometry.

References

- 1. sarthaks.com [sarthaks.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. global.oup.com [global.oup.com]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. Effect of this compound on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. Role of Cofilin in Epidermal Growth Factor–Stimulated Actin Polymerization and Lamellipod Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylation of Adf/Cofilin Abolishes Egf-Induced Actin Nucleation at the Leading Edge and Subsequent Lamellipod Extension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A common cofilin activity cycle in invasive tumor cells and inflammatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myelin-Associated Inhibitors Regulate Cofilin Phosphorylation and Neuronal Inhibition through LIM Kinase and Slingshot Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cofilin Phosphorylation and Actin Cytoskeletal Dynamics Regulated by Rho- and Cdc42-Activated Lim-Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Nitro Group in 4-Methyl-3-nitrobenzoic Acid

Abstract

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The reactivity of its nitro group is of paramount importance, governing its transformation into a variety of functionalized molecules, most notably the corresponding aniline (B41778) derivative, 3-amino-4-methylbenzoic acid. This technical guide provides a comprehensive analysis of the nitro group's reactivity in this specific molecule. It details the electronic influence of the ring substituents, explores the primary reaction pathways, presents quantitative data for key transformations, and provides detailed experimental protocols. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding.

Introduction and Molecular Overview

This compound (C₈H₇NO₄, Molar Mass: 181.15 g/mol ) is an aromatic carboxylic acid containing a nitro group and a methyl group as substituents on the benzene (B151609) ring.[1] Its structure features three key functional groups whose electronic interactions dictate the molecule's overall reactivity. The nitro group, being a strong electron-withdrawing group, is the primary site of chemical transformation, typically via reduction. The successful manipulation of this group is crucial for the synthesis of compounds like 3-amino-4-methylbenzoic acid, a versatile building block in medicinal chemistry.[2] This document focuses on the chemical behavior of the nitro group, influenced by the adjacent methyl and para-positioned carboxylic acid groups.

Electronic Effects of Ring Substituents

The reactivity of the aromatic ring and its substituents in this compound is a consequence of the interplay between the inductive and resonance effects of the nitro, carboxylic acid, and methyl groups.

-

Nitro Group (-NO₂) : This is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). It significantly deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density.[3][4] This deactivation makes further substitution on the ring, such as additional nitration, more difficult.[5] Conversely, this electron withdrawal makes the ring more susceptible to nucleophilic attack, although a suitable leaving group is required for a nucleophilic aromatic substitution (SNAr) reaction to proceed.[6]

-

Carboxylic Acid Group (-COOH) : This group is also electron-withdrawing and deactivating towards electrophilic substitution, primarily through its inductive effect.[7] Its position para to the methyl group and meta to the nitro group influences the overall electron distribution in the ring.

-

Methyl Group (-CH₃) : As an alkyl group, the methyl group is electron-donating through a positive inductive effect (+I) and hyperconjugation.[8] This activating effect slightly counteracts the deactivating effects of the nitro and carboxyl groups, though the overall nature of the ring remains electron-deficient.

The combined effect of these substituents makes the nitro group the most reactive site for reduction.

Caption: Electronic effects of substituents on this compound.

Reactivity of the Nitro Group

The primary and most synthetically useful reaction involving the nitro group of this compound is its reduction to an amino group (-NH₂). Nucleophilic aromatic substitution is generally not a feasible pathway for this molecule without modification.

Reduction to 3-amino-4-methylbenzoic acid

The conversion of the nitro group to an amine is a cornerstone of aromatic chemistry. Several reliable methods exist for this transformation, each with its own advantages regarding yield, selectivity, and reaction conditions.[9]

-

Catalytic Hydrogenation : This is often the method of choice due to high efficiency and clean reaction profiles.[10] Common catalysts include palladium on carbon (Pd/C) or Raney nickel.[9][10] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol.[11] This method is highly effective for reducing both aromatic and aliphatic nitro groups.[10]

-

Metal and Acid Reduction : This classic method, often called the Béchamp reduction, typically employs metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium such as hydrochloric acid (HCl) or acetic acid (AcOH).[12][13][14] The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.[15][16] Iron in acetic acid is considered a mild and versatile option with good functional group tolerance.[17]

-

Sodium Dithionite (B78146) (Na₂S₂O₄) Reduction : Sodium dithionite is a reliable and chemoselective reducing agent for aromatic nitro groups.[18][19] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation or strongly acidic conditions are present in the molecule.[20][21] The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system.[22]

Caption: General mechanism for the reduction of an aromatic nitro group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require a potent electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group (typically a halide).[23] The electron-withdrawing group stabilizes the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.[6] In this compound, there is no inherent leaving group at the positions activated by the nitro group (positions 2 and 4 relative to the nitro group). Therefore, the parent molecule is not expected to undergo SNAr reactions readily. For such a reaction to occur, a derivative, such as 2-chloro-4-methyl-5-nitrobenzoic acid, would be required.

Quantitative Data Summary

While specific quantitative data for the reduction of this compound is not widely published, data from its isomer, 3-methyl-4-nitrobenzoic acid, and other similar nitrobenzoic acids provide excellent benchmarks for expected yields and conditions.

| Reduction Method | Reagents & Conditions | Substrate | Product | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, Methanol, RT, 24h | 3-Methyl-4-nitrobenzoic acid | 3-Methyl-4-aminobenzoic acid | 96% | [11] |

| Catalytic Hydrogenation | H₂ (10 bar), NaOH(aq), 80 °C | p-Nitrobenzoic acid | p-Aminobenzoic acid | >95% | [24] |

| Sodium Dithionite | Na₂S₂O₄, K₂CO₃, Acetonitrile/Water, 35 °C | p-Nitrobenzoic acid | p-Aminobenzoic acid | 95% | [20] |

| Metal/Acid (Iron) | Fe, Acetic Acid, Reflux | Aromatic Nitro Compounds | Aromatic Amines | General (High) | [10][17] |

| Metal/Acid (Tin) | Sn, conc. HCl | Aromatic Nitro Compounds | Aromatic Amines | General (High) | [12][15] |

Detailed Experimental Protocols

The following are representative protocols for the reduction of the nitro group, adapted for this compound based on established procedures for similar compounds.

Protocol 5.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the high-yield synthesis of a closely related isomer.[11]

-

Preparation : In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve this compound (1.0 eq) in a suitable solvent such as methanol (approx. 20 mL per gram of substrate).

-

Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10% by weight relative to the nitro compound.

-

Hydrogenation : Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and begin vigorous stirring or shaking.

-

Monitoring : The reaction is monitored by observing hydrogen uptake or by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of aliquots. The reaction is typically complete within 4-24 hours at room temperature.

-

Work-up : Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite®.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-methylbenzoic acid. The product can be further purified by recrystallization if necessary.

Caption: Experimental workflow for catalytic hydrogenation of the nitro group.

Protocol 5.2: Reduction using Sodium Dithionite

This protocol is based on general procedures for the reduction of aromatic nitro acids.[18][20]

-

Preparation : Dissolve this compound (1.0 eq) in a mixture of an organic solvent (e.g., acetonitrile) and aqueous sodium bicarbonate or potassium carbonate solution to ensure solubility and maintain a basic pH.

-

Reagent Addition : In a separate flask, prepare a fresh aqueous solution of sodium dithionite (Na₂S₂O₄, typically 3-5 eq). Add the dithionite solution dropwise to the vigorously stirred solution of the nitro compound at room temperature or with gentle heating (35-45 °C).

-

Reaction : Stir the reaction mixture for 1-5 hours. The reaction progress can be monitored by TLC.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. If an organic co-solvent was used, it may be removed under reduced pressure.

-

Isolation : Acidify the aqueous solution carefully with dilute HCl to a pH of ~4-5 to precipitate the amino acid product. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, the product can be extracted into an organic solvent like ethyl acetate (B1210297) after acidification.

Conclusion

The nitro group in this compound is the primary center of reactivity, with its reduction to an amine being the most significant transformation for synthetic applications. The electronic properties of the methyl and carboxylic acid groups modulate this reactivity but do not impede the efficient reduction of the nitro function. Catalytic hydrogenation, metal-acid systems, and sodium dithionite all represent viable and high-yielding methods to achieve this conversion. A thorough understanding of these reaction pathways and experimental conditions is essential for researchers and drug development professionals utilizing this versatile chemical intermediate.

References

- 1. This compound | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. quora.com [quora.com]

- 4. courses.minia.edu.eg [courses.minia.edu.eg]

- 5. stmarys-ca.edu [stmarys-ca.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 13. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. srict.in [srict.in]

- 15. orgosolver.com [orgosolver.com]

- 16. sarthaks.com [sarthaks.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Page loading... [guidechem.com]

- 20. benchchem.com [benchchem.com]

- 21. fiveable.me [fiveable.me]

- 22. asianpubs.org [asianpubs.org]

- 23. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 24. almacgroup.com [almacgroup.com]

A Technical Guide to the Electronic Effects of Substituents on 4-Methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic effects of the methyl and nitro substituents on the chemical properties of 4-methyl-3-nitrobenzoic acid. A thorough understanding of these effects is crucial for applications in medicinal chemistry and drug development, where nuanced control of a molecule's acidity, reactivity, and binding characteristics is paramount. This document provides a comprehensive overview of the underlying principles, quantitative data, and detailed experimental protocols relevant to the study of this compound.

Core Concepts: Substituent Effects on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge on the carboxylate, leading to destabilization.[1][2]

In the case of this compound, the benzene (B151609) ring is functionalized with both an electron-donating methyl group and a powerful electron-withdrawing nitro group. Their positions relative to the carboxylic acid group dictate their influence on the molecule's overall electronic properties.

Quantitative Analysis of Electronic Effects

The electronic influence of the methyl and nitro groups on the acidity of the benzoic acid core can be quantified through the molecule's acid dissociation constant (pKa) and the Hammett substituent constants (σ).

| Parameter | Value | Description |

| Predicted pKa | 3.66 ± 0.10 | The predicted acid dissociation constant in water. A lower pKa value indicates a stronger acid. This value suggests that the net electronic effect of the substituents is acid-strengthening compared to benzoic acid (pKa ≈ 4.20). |

| Hammett Constant (σ) for meta-NO₂ | +0.71 | The Hammett constant for a nitro group at the meta position. A positive value indicates a strong electron-withdrawing effect through induction. |

| Hammett Constant (σ) for para-CH₃ | -0.17 | The Hammett constant for a methyl group at the para position. A negative value signifies an electron-donating effect, primarily through hyperconjugation. |

The predicted pKa of 3.66 for this compound indicates that the electron-withdrawing effect of the meta-nitro group is the dominant electronic influence, leading to an increase in acidity compared to unsubstituted benzoic acid.

Visualizing Substituent Effects

The interplay of inductive and resonance effects of the substituents on the benzoic acid core can be visualized to better understand their impact on the molecule's reactivity and acidity.

Caption: Logical relationship of substituent effects on the acidity of this compound.

Experimental Protocols

I. Synthesis of this compound

A common synthetic route to this compound involves the nitration of p-toluic acid. A detailed protocol for a similar transformation, the saponification of methyl m-nitrobenzoate to m-nitrobenzoic acid, is provided as a representative example of the final hydrolysis step.

Protocol: Saponification of a Nitro-substituted Methyl Benzoate (B1203000) [3]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium hydroxide (B78521) (2 moles) in water.

-

Addition of Ester: Add the nitro-substituted methyl benzoate (1 mole) to the sodium hydroxide solution.

-

Reflux: Heat the mixture to boiling for 5-10 minutes, or until the ester has completely saponified, as indicated by the disappearance of the oily ester layer.

-

Workup: Dilute the reaction mixture with an equal volume of water and allow it to cool.

-

Acidification: Pour the cooled solution into concentrated hydrochloric acid with stirring.

-